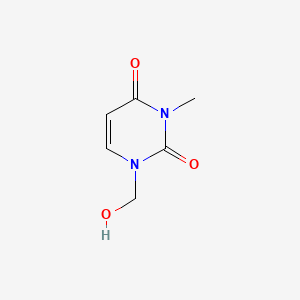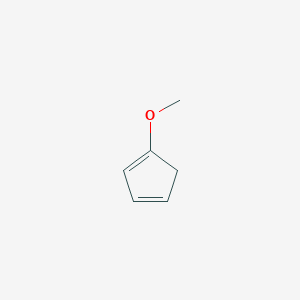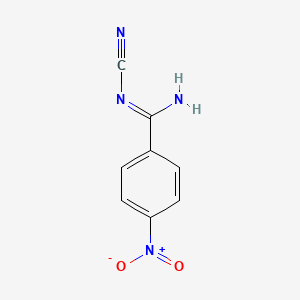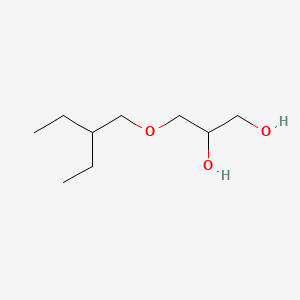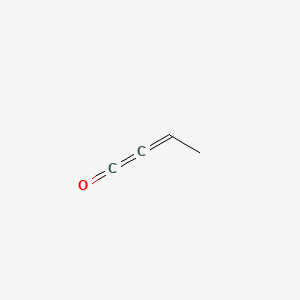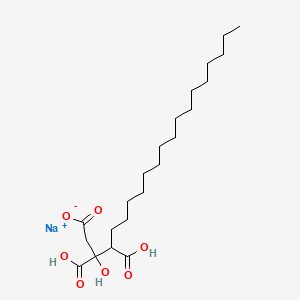
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt is a chemical compound with significant applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt typically involves the reaction of nonadecanetricarboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process may involve heating and stirring to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves the careful addition of sodium hydroxide to nonadecanetricarboxylic acid, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The sodium salt can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt
- 1,2,3-Butanetricarboxylic acid, 2-hydroxy-, sodium salt
Comparison: 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt is unique due to its longer carbon chain compared to similar compounds. This structural difference imparts distinct physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
78219-78-0 |
|---|---|
Molecular Formula |
C22H39NaO7 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
sodium;3,4-dicarboxy-3-hydroxyicosanoate |
InChI |
InChI=1S/C22H40O7.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24;/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+1/p-1 |
InChI Key |
RBXCBNDYVLBGEA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



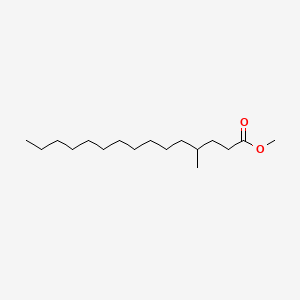

![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
